molecular formula C8H8ClN B044245 4-Chloroisoindoline CAS No. 123594-04-7

4-Chloroisoindoline

Cat. No. B044245
M. Wt: 153.61 g/mol
InChI Key: XYHJVLXLZOTUKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroindoles, including 4-Chloroisoindoline, can be achieved through various methods. One notable approach involves the one-pot synthesis from readily available 2,3-dichloroaniline derivatives and terminal alkynes using a palladium catalyst. This method enables ortho-selective coupling and subsequent cyclization to afford chloroindoles in high yields (Yamaguchi & Manabe, 2014). Another approach involves the use of 4-chloroaniline and chloroacetyl chloride through chloroacetylation and Friedel Crafts reaction, optimizing reaction conditions to achieve high purity and yield of the final product (Wu Ming, 2001).

Molecular Structure Analysis

The molecular structure and vibrational spectra of chloroindoles, including the derivatives of 4-Chloroisoindoline, have been studied using DFT/B3LYP level of theory. The effect of the chloro atom's position on the molecular properties such as electron density, dipole moments, and energies was examined, providing insights into the influence of halogenation on the indole aromatic system (Ozisik, Saǧlam, & Bayari, 2008).

Chemical Reactions and Properties

Chemical reactions involving 4-Chloroisoindoline derivatives often leverage the compound's reactivity for further functionalization. For instance, the generation and reactivity of the 4-aminophenyl cation from 4-chloroaniline under photolysis highlight the compound's potential in forming diverse chemical structures through photochemical reactions (Guizzardi et al., 2001).

Physical Properties Analysis

The crystal growth, structural, and physicochemical studies of novel binary organic complexes involving chloroaniline derivatives, such as 4-Chloroisoindoline, underscore the importance of these compounds in material science. These studies focus on the formation of molecular complexes and their thermal, vibrational, and optical properties, offering insights into their potential applications (Sharma et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-Chloroisoindoline derivatives are central to their applications in various domains. The synthesis and evaluation of substituted dioxoisoindoline-aminoquinolines, for instance, reveal the potential of these compounds in medicinal chemistry, demonstrating their antiplasmodial activities and non-cytotoxicity, which could inform further pharmaceutical development (Rani et al., 2019).

Scientific Research Applications

  • Antihypertensive Activity : A derivative, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, demonstrates potential as an antihypertensive agent due to its role as an I1 imidazoline receptor agonist (S. Aayisha et al., 2019).

  • Plant Growth Regulation : 4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters exhibit significant biological activities, such as promoting root formation in plant cuttings and inhibiting the growth of Chinese cabbage (M. Katayama, 2000). Additionally, 4-Cl-IAA has been noted for its unique role in plant growth and development, particularly in regulating auxin-mediated growth in plants like Pisum sativum and Vicia faba (D. Reinecke, 2004).

  • Potential in Cancer Research : Certain chloroquine-containing compounds, related to chloroindoles, show promise for repurposing in various diseases, including cancer, by linking their antimalarial effects to cancer cell proliferation signaling pathways (Paul M. Njaria et al., 2015).

  • Redox Activity in Maize Roots : Indole-3-acetic acid (IAA) and 4-Cl-IAA both influence redox activity and medium pH in maize root segments, with 4-Cl-IAA exhibiting significant effects at lower concentrations compared to IAA (H. Lekacz & W. Karcz, 2006).

  • Mutagenic Potential : Nitrosated chloroindoles and nitrosated indole-3-acetonitrile have been identified as mutagens with potential tumor-promoting capabilities in vitro (H. Tiedink et al., 1991).

  • Biodegradation and Environmental Applications : Exiguobacterium sp. PMA has been found capable of degrading 4-chloroindole in soil, suggesting its potential use in bioremediation of contaminated sites (P. Arora & Hanhong Bae, 2015).

  • Antimalarial Drug Development : New antimalarial analogues of chloroquine, which involve chloroindole structures, are being developed to address drug resistance and enhance efficacy while reducing toxicity (A. Parhizgar & A. Tahghighi, 2017).

Safety And Hazards

4-Chloroisoindoline is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-chloro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHJVLXLZOTUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564159
Record name 4-Chloro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroisoindoline

CAS RN

123594-04-7
Record name 4-Chloro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dihydro-1H-isoindole
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Synthesis routes and methods I

Procedure details

To a solution of 4-chlorophthalimide (60 g) in 1 liter of tetrahydrofuran was added borane-methyl sulfide complex (100 ml of 10M), and the mixture was refluxed overnight. After cooling, 100 ml of 6N hydrochloric acid was added slowly, the mixture refluxed for 2 hours, and then filtered. The filtrate was concentrated under reduced pressure, and the resulting aqueous solution washed with ethyl acetate. The aqueous layer was then basified with ammonium hydroxide and extracted with methylene chloride. Solvent was removed from the extract, and the residue distilled under vacuum to give 4-chloroisoindoline, a white solid, m.p. 48°-50° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1H-NMR (CDCl3) δ: 7.33 and 7.76 (each 2H, ABq, J=10Hz, tosyl group ARM-H), 7.08-7.25 (3H, m, isoindoline ARM-H), 4.58 (4H, s, 2 x --CH2N--), 2.40 (3H, s, CH3) (3) The procedure of Reference Example 6-(3) was followed using 12.32 g of 2-(p-toluenesulfonyl)-4-chloroisoindoline, 10 g of phenol, 150 ml of 48% hydrobromic acid, and 20 ml of propionic acid. Through purification of the crude product by vacuum distillation 3.1 g of 4-chloroisoindoline was produced.
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(p-toluenesulfonyl)-4-chloroisoindoline
Quantity
12.32 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To solid 4-chloro-1H-isoindole-1,3(2H)-dione (4.0 g, 22.0 mmol) was added borane-THF complex (1 M/THF, 88.1 mL, 88.1 mmol) dropwise with stirring. When the addition was complete, the reaction mixture was heated to reflux (80° C.) and stirred for 6 h. The reaction mixture was then cooled to 0° C., methanol (2.8 mL, 88.1 mmol) was carefully added dropwise and the reaction mixture was warmed to room temperature. HCl (6 N) was added until the mixture was acidic and then the mixture was concentrated. The crude product was dissolved in 1 M HCl and extracted twice with ethyl ether and twice with dichloromethane. The pH of the aqueous layer was adjusted to pH=11 with solid NaOH and extracted three times with ethyl acetate. The combined ethyl acetate extracts were dried over Na2SO4, filtered and concentrated to give 4-chloroisoindoline (1.8 g, 53% yield). LRMS (ESI) m/z 154 [(M+H)+; calcd for C8H9ClN: 154].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
88.1 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
7
Citations
C Wu, J Wang, X Zhang, R Zhang, B Ma - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
Several novel ferrocene-based PNN ligands were prepared, which were found to be highly effective catalysts (TON up to 50 000) for the homogeneous hydrogenation of cyclic imides …
Number of citations: 3 pubs.rsc.org
RD Clark, J Berger, P Garg, KK Weinhardt… - Journal of medicinal …, 1990 - ACS Publications
… mm), to afford 15.3 g (30%) of 4-chloroisoindoline (8b) as a white solid mp 48-50C, which rapidly darkened at room temperature and was stored in a freezer prior to use. This material …
Number of citations: 11 pubs.acs.org
W Gao, X Li, D Ren, S Sun, J Huo, Y Wang, L Chen… - Molecules, 2019 - mdpi.com
Protoporphyrinogen oxidase (PPO) has been identified as one of the most promising targets for herbicide discovery. A series of novel phthalimide derivatives were designed by …
Number of citations: 10 www.mdpi.com
C Barber, A Amberg, L Custer, KL Dobo… - Regulatory Toxicology …, 2015 - Elsevier
The ICH M7 guidelines for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals allows for the consideration of in silico predictions in place of in vitro …
Number of citations: 77 www.sciencedirect.com
JL Neumeyer - Journal of Pharmaceutical Sciences, 1964 - Wiley Online Library
The preparation of isoindoline and several derivatives bearing nuclear substituents by methods previously employed successfully only for N‐substituted derivatives is described. The …
Number of citations: 12 onlinelibrary.wiley.com
M Xu, Y Wang, F Yang, C Wu, Z Wang, B Ye… - European journal of …, 2018 - Elsevier
In the present study, a series of multi-target N-substituted cyclic imide derivatives which possessed potent dopamine D 2 , serotonin 5-HT 1A and 5-HT 2A receptors properties were …
Number of citations: 17 www.sciencedirect.com
X Zhu, Y Lv, M Fan, J Guo, Y Zhang, B Gao, C Zhang… - Bioorganic …, 2023 - Elsevier
A novel series of phthalimide-hydroxypyridinone derivatives were rationally designed and evaluated as potential anti-Alzheimer's disease (AD) agents. Bioactivity tests showed that all …
Number of citations: 3 www.sciencedirect.com

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